molecular formula C5H2BrIOS B6180155 3-bromo-5-iodothiophene-2-carbaldehyde CAS No. 2613383-81-4

3-bromo-5-iodothiophene-2-carbaldehyde

Cat. No.: B6180155
CAS No.: 2613383-81-4
M. Wt: 316.9
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Description

3-bromo-5-iodothiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C5H2BrIOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-iodothiophene-2-carbaldehyde typically involves halogenation and formylation reactionsThis reaction involves the use of reagents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-iodothiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium reagents (e.g., n-butyllithium) or Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous solvents.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol

Major Products Formed

Scientific Research Applications

3-bromo-5-iodothiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-5-iodothiophene-2-carbaldehyde depends on its chemical reactivity. The presence of both bromine and iodine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis. The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives with potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-5-iodothiophene-2-carbaldehyde is unique due to the presence of both bromine and iodine atoms, which allows for diverse chemical modifications. This dual halogenation provides greater flexibility in synthetic applications compared to compounds with only one type of halogen .

Properties

CAS No.

2613383-81-4

Molecular Formula

C5H2BrIOS

Molecular Weight

316.9

Purity

95

Origin of Product

United States

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